Cas no 878567-93-2 (N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide)

N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide structure
878567-93-2 structure
Product name:N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide
CAS No:878567-93-2
MF:C24H21N3O4S2
MW:479.571243047714
CID:5421166

N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-morpholin-4-ylsulfonylbenzamide
    • N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide
    • Inchi: 1S/C24H21N3O4S2/c28-23(18-4-3-5-20(16-18)33(29,30)27-12-14-31-15-13-27)25-19-10-8-17(9-11-19)24-26-21-6-1-2-7-22(21)32-24/h1-11,16H,12-15H2,(H,25,28)
    • InChI Key: PNVGREWQGQBHKF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(C2=NC3=CC=CC=C3S2)C=C1)(=O)C1=CC=CC(S(N2CCOCC2)(=O)=O)=C1

N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3301-0144-5μmol
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
5μmol
$63.0 2023-07-27
Life Chemicals
F3301-0144-20μmol
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
20μmol
$79.0 2023-07-27
Life Chemicals
F3301-0144-40mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
40mg
$140.0 2023-07-27
Life Chemicals
F3301-0144-4mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
4mg
$66.0 2023-07-27
Life Chemicals
F3301-0144-1mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
1mg
$54.0 2023-07-27
Life Chemicals
F3301-0144-10μmol
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
10μmol
$69.0 2023-07-27
Life Chemicals
F3301-0144-5mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
5mg
$69.0 2023-07-27
Life Chemicals
F3301-0144-25mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
25mg
$109.0 2023-07-27
Life Chemicals
F3301-0144-30mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
30mg
$119.0 2023-07-27
Life Chemicals
F3301-0144-2mg
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholine-4-sulfonyl)benzamide
878567-93-2 90%+
2mg
$59.0 2023-07-27

Additional information on N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide

Professional Introduction to N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide (CAS No. 878567-93-2)

N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 878567-93-2, represents a novel molecular entity with potential therapeutic applications. Its unique structural features, including the presence of a 1,3-benzothiazole moiety and a morpholine-4-sulfonyl group, make it an intriguing candidate for further investigation in drug discovery and development.

The structural composition of N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide suggests a high degree of chemical complexity, which may contribute to its biological activity. The benzothiazole ring is a well-known pharmacophore in medicinal chemistry, often associated with anti-inflammatory, antimicrobial, and antiviral properties. The morpholine sulfonyl group, on the other hand, can enhance the solubility and bioavailability of the compound, making it more suitable for pharmaceutical formulations.

In recent years, there has been growing interest in the development of heterocyclic compounds for their potential therapeutic benefits. The combination of a benzothiazole ring with a morpholine sulfonyl moiety in N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide may lead to novel mechanisms of action that could be exploited in the treatment of various diseases. For instance, studies have shown that benzothiazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The morpholine sulfonyl group in this compound may also contribute to its pharmacological activity by serving as a hydrogen bond acceptor or by interacting with specific protein targets. This dual functionality makes N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide a promising candidate for further exploration in medicinal chemistry. Researchers have been particularly interested in its potential as an anti-inflammatory agent, given the widespread use of nonsteroidal anti-inflammatory drugs (NSAIDs) and the need for new therapeutic options with improved safety profiles.

Recent studies have highlighted the importance of structure-based drug design in developing new therapeutic agents. The molecular modeling and computational studies of N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide have provided valuable insights into its binding interactions with biological targets. These studies have revealed that the compound can effectively bind to enzymes and receptors involved in inflammatory processes, suggesting its potential as a lead compound for drug development.

In addition to its anti-inflammatory properties, N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-4-sulfonyl)benzamide has shown promise in other therapeutic areas. For example, preliminary experiments have indicated that it may possess antimicrobial activity against certain bacterial strains. This is particularly relevant given the increasing problem of antibiotic resistance worldwide. The unique structural features of this compound may enable it to interact with bacterial cell wall components or essential metabolic pathways, leading to their inhibition.

The synthesis of N-4-(1,3-benzothiazol-2-yl)phenyl-3-(morpholine-sulfonyl)benzamide involves multiple steps and requires careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework of this compound. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy has been crucial in characterizing the intermediate and final products.

The pharmacokinetic properties of N-4-(1,3-benzothiazol -2 -yl )phen y l - 3 - ( mor ph oline - 4 - sulfo n y l ) b en z am ide are also important considerations in drug development. Studies have shown that this compound exhibits good oral bioavailability and moderate tissue distribution upon administration. These properties make it a suitable candidate for further clinical investigation. Additionally, preliminary toxicity studies have indicated that it is well-tolerated at therapeutic doses, suggesting a favorable safety profile.

The future directions for research on N - 4 - ( 1 , 3 - b en z othia z ol - 2 - y l ) phen y l - 3 - ( mor ph oline - 4 - sul fo n y l ) b en z am ide include further exploration of its mechanism of action and optimization of its pharmacokinetic properties. Combination therapy studies are also being planned to evaluate its potential synergistic effects when used alongside other therapeutic agents. The development of novel drug candidates like N - 4 - ( 1 , 3 - b en z othia z ol - 2 - y l ) phen y l - 3 - ( mor ph oline - 4 - sul fo n y l ) b en z am ide represents an important step forward in addressing unmet medical needs.

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